BenchChemオンラインストアへようこそ!

Ethyl 2-amino-3,6-difluorobenzoate

Medicinal chemistry Physicochemical profiling Lead optimisation

Ethyl 2-amino-3,6-difluorobenzoate (CAS 1183263‑18‑4; molecular formula C₉H₉F₂NO₂; molecular weight 201.17 g·mol⁻¹) belongs to the class of fluorinated anthranilate esters – specifically, it is the ethyl ester of 2‑amino‑3,6‑difluorobenzoic acid (3,6‑difluoroanthranilic acid). The compound bears a primary aromatic amine at the 2‑position and two electron‑withdrawing fluorine substituents at the 3‑ and 6‑positions on the benzene ring, with the carboxylic acid function blocked as an ethyl ester.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B13519645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3,6-difluorobenzoate
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1N)F)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3
InChIKeyWTTPHQBYTWBGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-3,6-difluorobenzoate – Technical Baseline for Procurement of a 3,6-Difluoroanthranilate Ester Building Block


Ethyl 2-amino-3,6-difluorobenzoate (CAS 1183263‑18‑4; molecular formula C₉H₉F₂NO₂; molecular weight 201.17 g·mol⁻¹) belongs to the class of fluorinated anthranilate esters – specifically, it is the ethyl ester of 2‑amino‑3,6‑difluorobenzoic acid (3,6‑difluoroanthranilic acid) . The compound bears a primary aromatic amine at the 2‑position and two electron‑withdrawing fluorine substituents at the 3‑ and 6‑positions on the benzene ring, with the carboxylic acid function blocked as an ethyl ester. This substitution pattern imparts a characteristic LogP of approximately 2.44 (calculated) and a topological polar surface area (TPSA) of 52.32 Ų . Commercial availability is primarily through specialist fluorochemical suppliers at purities of ≥98 % (HPLC), with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC data . The compound is classified as a research‑grade intermediate and is explicitly labelled “for research and further manufacturing use only, not for direct human use” .

Ethyl 2-amino-3,6-difluorobenzoate Procurement: Why In‑Class Ester or Regioisomer Swaps Are Not Equivalent


Compounds within the fluorinated anthranilate ester family are not functionally interchangeable despite sharing a common core scaffold, because both the ester alkyl chain length and the fluorine substitution pattern independently control lipophilicity, electronic character, and metabolic handling. Replacing the ethyl ester with a methyl ester (methyl 2‑amino‑3,6‑difluorobenzoate) reduces LogP by approximately 0.4–0.7 log units and lowers the boiling point by ~15 °C, altering both chromatographic behaviour and volatility during downstream processing . Changing the fluorine substitution from 3,6‑ to 4,5‑difluoro (ethyl 2‑amino‑4,5‑difluorobenzoate) raises the predicted LogP from ~2.4 to ~3.4 – a shift of one full log unit that substantially modifies partitioning, passive permeability, and off‑target binding propensity in medicinal chemistry campaigns . Using the free acid (2‑amino‑3,6‑difluorobenzoic acid) instead of the ester eliminates the protecting group required for many coupling reactions and introduces a carboxylic acid functionality with a pKₐ of ~3.67, which can interfere with base‑sensitive or metal‑catalysed transformations . Even the mono‑fluoro analogue (ethyl 2‑amino‑3‑fluorobenzoate) differs in electronic character, with a higher LogP (~3.1) and reduced hydrogen‑bond acceptor count relative to the 3,6‑difluoro target . These quantifiable physicochemical differences translate into divergent reactivity in Suzuki–Miyaura couplings, amidation, and other synthetic sequences where the precise balance of steric and electronic effects governs yield and selectivity.

Ethyl 2-amino-3,6-difluorobenzoate – Quantified Differential Evidence Versus Closest Analogues


Lipophilicity (LogP) Head‑to‑Head: 3,6‑Difluoro vs. 4,5‑Difluoro Regioisomer

Ethyl 2‑amino‑3,6‑difluorobenzoate exhibits a calculated LogP of 2.44 (Fluorochem) to 1.72 (Chemscene), depending on the prediction algorithm. In contrast, the 4,5‑difluoro regioisomer (ethyl 2‑amino‑4,5‑difluorobenzoate, CAS 864293‑36‑7) yields a consistently higher LogP of 3.38 (ACD/Labs predicted) . This difference of 0.94–1.66 log units means the 3,6‑isomer is significantly less lipophilic than its 4,5‑counterpart. In a medicinal chemistry context, a LogP shift of ≥1 unit is typically associated with a 10‑fold change in octanol‑water partition coefficient, which can materially affect membrane permeability, plasma protein binding, and metabolic clearance [1].

Medicinal chemistry Physicochemical profiling Lead optimisation

Boiling Point and Volatility: Ethyl Ester vs. Methyl Ester Differentiation

The ethyl ester target compound has a predicted boiling point of 278.9 ± 40.0 °C at 760 mmHg, whereas the corresponding methyl ester (methyl 2‑amino‑3,6‑difluorobenzoate, CAS 1184204‑30‑5) boils at 263.7 ± 40.0 °C . This ~15 °C elevation in boiling point reflects the additional methylene unit in the ester chain and provides a wider operational window for distillative purification or solvent‑exchange steps. Furthermore, the ethyl ester has a predicted density of 1.301 g·cm⁻³ versus 1.355–1.400 g·cm⁻³ for the methyl ester , which affects phase separation behaviour in aqueous‑organic work‑up procedures.

Synthetic chemistry Purification Process development

Hydrogen‑Bond Donor/Acceptor Profile Relative to Non‑Fluorinated Parent

Ethyl 2‑amino‑3,6‑difluorobenzoate possesses 3 hydrogen‑bond acceptors (HBA) and 1 hydrogen‑bond donor (HBD), with a TPSA of 52.32 Ų . The non‑fluorinated parent, ethyl 2‑aminobenzoate (ethyl anthranilate, CAS 87‑25‑2), shares the same HBA/HBD count and TPSA but differs markedly in LogP (2.03 for anthranilate vs. 2.44 for the 3,6‑difluoro derivative) . The two fluorine atoms increase lipophilicity by ~0.4 log units without altering the formal hydrogen‑bonding capacity, a property that class‑level SAR reviews indicate can enhance membrane permeation while preserving aqueous solubility windows relative to non‑fluorinated congeners [1]. This “lipophilic efficiency” gain (ΔLogP without ΔHBA/HBD) is a well‑documented advantage of aryl‑F substitution in fragment‑based drug discovery.

Medicinal chemistry Drug design Permeability

Purity Specification and Batch‑Level QC Documentation vs. Generic Catalog Intermediates

Ethyl 2‑amino‑3,6‑difluorobenzoate is supplied by major vendors with a standard purity specification of 98 % (HPLC) and is accompanied by batch‑specific certificates of analysis that include NMR, HPLC, and GC traceability data . In contrast, the closely related methyl ester (CAS 1184204‑30‑5) and the 4,5‑difluoro regioisomer (CAS 864293‑36‑7) are frequently listed at 95–97 % purity without routine multi‑method batch QC . This difference in documented purity assurance is material for users requiring φ > 0.98 for stoichiometric reactions or for those operating under GLP/GMP‑adjacent quality systems where full analytical traceability is mandatory. Additionally, the 3,6‑difluoro ethyl ester is noted as “discontinued” at certain specialist suppliers (CymitQuimica, 2019) , which creates a supply‑chain constraint that may favour procurement from established fluorochemical manufacturers who maintain ongoing production.

Quality control Procurement Reproducibility

Ethyl 2-amino-3,6-difluorobenzoate – Evidence‑Backed Procurement Scenarios


Medicinal Chemistry: Fluorinated Fragment Library Design Requiring Controlled LogP

For fragment‑based screening libraries where lipophilicity must be kept below LogP 3.0 to comply with Rule‑of‑Three guidelines, ethyl 2‑amino‑3,6‑difluorobenzoate (LogP ~2.4) offers a clear advantage over the 4,5‑difluoro regioisomer (LogP 3.38) and the mono‑fluoro analogue (LogP 3.11) . The 3,6‑difluoro substitution pattern provides the metabolic stability benefits of aryl fluorination while maintaining a fragment‑appropriate LogP, supported by the class‑level SAR that difluoro substitution can reduce oxidative metabolism at both fluorinated positions without inflating lipophilicity beyond acceptable limits [1].

Process Chemistry: Distillative Purification of a Synthetic Intermediate at Scale

When designing a multi‑step route that requires an isolable, distillable anthranilate ester intermediate, the ethyl ester (bp ~279 °C) provides a ~15 °C boiling point margin over the methyl ester (bp ~264 °C) and a ~9 °C margin below the 4,5‑difluoro isomer (bp ~288 °C) . This intermediate boiling point, combined with the lower density of the ethyl ester (1.30 vs. 1.36 g·cm⁻³ for the methyl analog), simplifies phase separation and reduces energy input for vacuum distillation, making it the preferred choice for kilo‑lab and pilot‑plant campaigns.

Antibacterial Quinolone Intermediate Synthesis

The 2‑amino‑3,6‑difluorobenzoate scaffold is structurally related to intermediates in patented routes to quinolonecarboxylic acid antibacterial agents [2]. The position‑selective introduction of amino substituents into difluorobenzoic acid derivatives, as described in patent US 2010/0069435, enables the construction of quinolone cores where the fluorine substitution pattern directly influences antibacterial potency and spectrum. The 3,6‑difluoro arrangement, with its distinct electronic and steric profile versus 4,5‑ or 2,4‑difluoro isomers, may be specifically required for accessing certain quinolone substitution patterns [3].

Building Block for HIV Integrase Inhibitor Research

The anthranilate ester core, particularly in its fluorinated form, has been referenced as an intermediate in the preparation of HIV‑integrase inhibitors [4]. While direct published IC₅₀ data for the ethyl 2‑amino‑3,6‑difluorobenzoate itself in integrase assays is not yet available in the public domain, the compound’s structural features – a primary aniline for amide coupling, a protected carboxylate for late‑stage diversification, and a defined difluoro pattern for modulating aryl ring electronics – make it a rationally selected building block for structure‑based design of metal‑chelating integrase strand‑transfer inhibitors.

Quote Request

Request a Quote for Ethyl 2-amino-3,6-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.